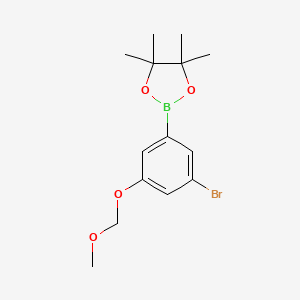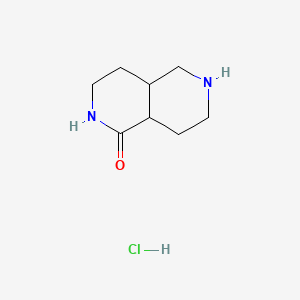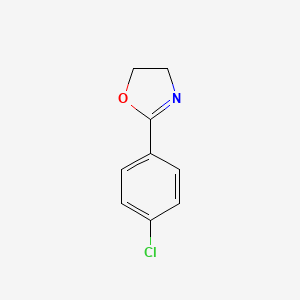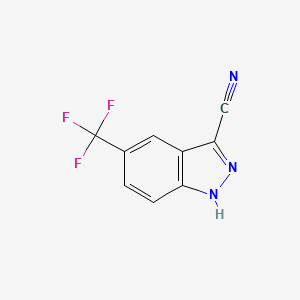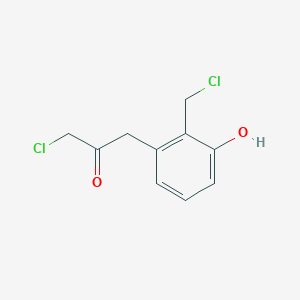
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxy functional groups
準備方法
The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired product with high purity.
化学反応の分析
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified hydrocarbon structure.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes.
類似化合物との比較
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Propanol, 1-chloro-: Contains a similar chloro group but differs in its overall structure and reactivity.
1-Chloro-3-(2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a hydroxy group, affecting its chemical behavior and applications. The uniqueness of this compound lies in its combination of chloro and hydroxy groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
1-chloro-3-[2-(chloromethyl)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
InChIキー |
HCEZPTLKEGGUSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)CCl)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



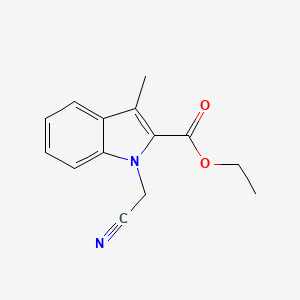
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
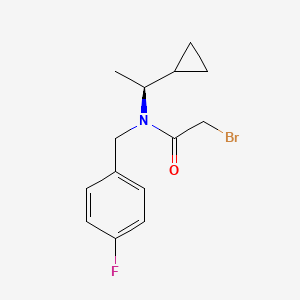
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
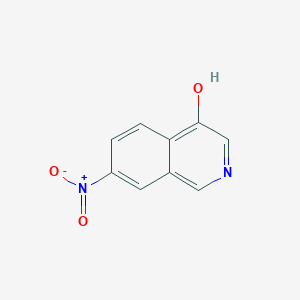
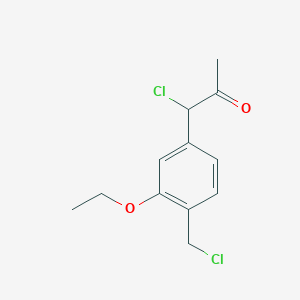
![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
